molecular formula C22H19Cl2NO3 B12053011 Cypermethrin (Phenoxy-d5) Isomeric Mixture

Cypermethrin (Phenoxy-d5) Isomeric Mixture

Cat. No.: B12053011
M. Wt: 421.3 g/mol
InChI Key: KAATUXNTWXVJKI-YQYLVRRTSA-N
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Description

Cypermethrin (Phenoxy-d5) Isomeric Mixture is a synthetic pyrethroid insecticide that is commonly used in agricultural and household settings to control pests. It is a deuterated version of Cypermethrin, where the phenoxy group is labeled with deuterium. This compound is known for its high efficacy and low toxicity to mammals, making it a popular choice for pest control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cypermethrin (Phenoxy-d5) Isomeric Mixture involves the reaction of 3-phenoxybenzaldehyde with 2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired isomeric mixture. The deuterated version is prepared by incorporating deuterium into the phenoxy group during the synthesis .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistency and quality of the final product. The production is carried out in controlled environments to prevent contamination and ensure safety .

Chemical Reactions Analysis

Types of Reactions

Cypermethrin (Phenoxy-d5) Isomeric Mixture undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxides, while substitution can yield various substituted derivatives .

Scientific Research Applications

Cypermethrin (Phenoxy-d5) Isomeric Mixture has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cypermethrin (Phenoxy-d5) Isomeric Mixture involves the disruption of the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged depolarization and paralysis of the insect. This leads to the eventual death of the pest. The molecular targets include the sodium channels, and the pathways involved are related to the nervous system function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cypermethrin (Phenoxy-d5) Isomeric Mixture is unique due to its deuterated phenoxy group, which enhances its stability and allows for more precise analytical studies. Its isomeric mixture also provides a broader spectrum of activity compared to some other pyrethroids .

Properties

Molecular Formula

C22H19Cl2NO3

Molecular Weight

421.3 g/mol

IUPAC Name

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D

InChI Key

KAATUXNTWXVJKI-YQYLVRRTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H]

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C

Origin of Product

United States

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